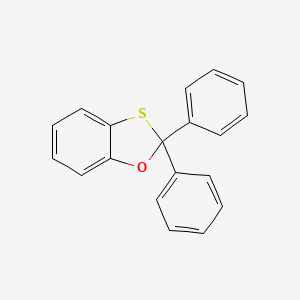
1,3-Benzoxathiole, 2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxathiole, 2,2-diphenyl- is an organic compound that belongs to the class of benzoxathioles It is characterized by a benzene ring fused with an oxathiole ring, with two phenyl groups attached to the oxathiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptoaniline with diphenylacetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzoxathiole, 2,2-diphenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzoxathiole, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Benzoxathiole, 2,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1,3-Benzoxathiole, 2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: Similar structure but contains a sulfur atom instead of oxygen in the heterocyclic ring.
1,3-Benzoxazole: Contains an oxygen atom in the heterocyclic ring, similar to 1,3-Benzoxathiole.
2,2-Diphenyl-1,3-dioxolane: Contains a dioxolane ring with two phenyl groups, similar in terms of phenyl substitution.
Uniqueness
1,3-Benzoxathiole, 2,2-diphenyl- is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53755-94-5 |
|---|---|
Formule moléculaire |
C19H14OS |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,2-diphenyl-1,3-benzoxathiole |
InChI |
InChI=1S/C19H14OS/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H |
Clé InChI |
CGIDEOMKVNVFIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


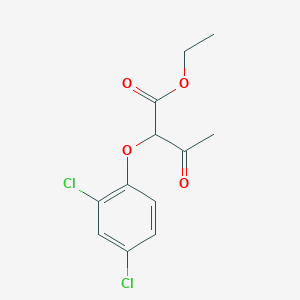
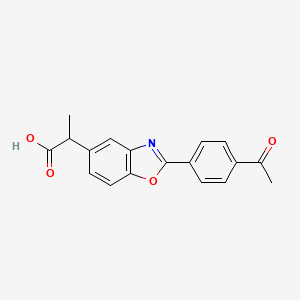
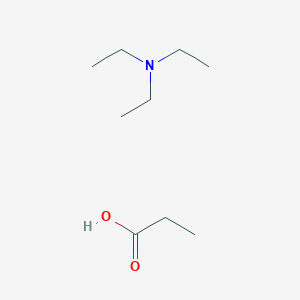
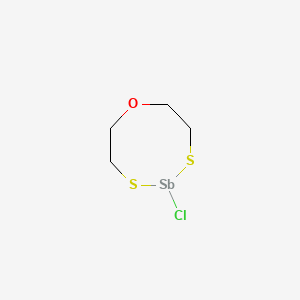
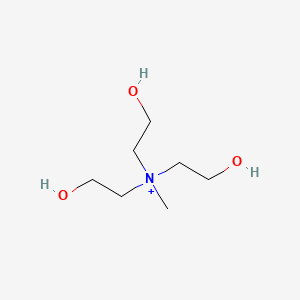
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
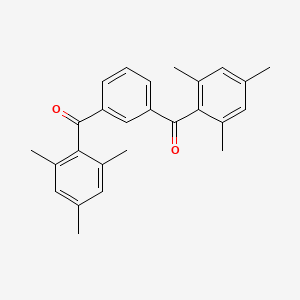
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
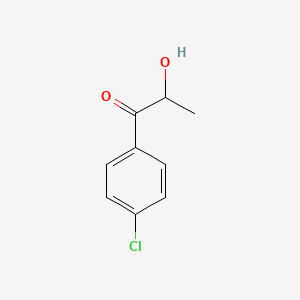
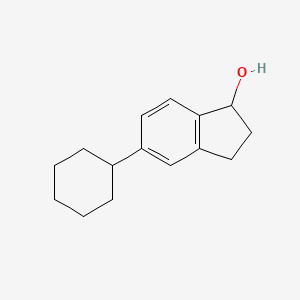
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)

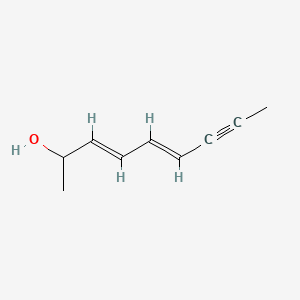
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
